

Application of Fenretinide Glucuronide in Cancer Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Fenretinide Glucuronide*

Cat. No.: *B15602198*

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Introduction

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has garnered significant interest in oncology for its potent pro-apoptotic and anti-proliferative activities across a spectrum of cancer types.[1][2] While the parent compound has been the primary focus of research, its metabolism plays a crucial role in its overall activity and clearance. One of the key metabolic pathways is glucuronidation, leading to the formation of **Fenretinide Glucuronide** (4-HPR-O-glucuronide). This metabolite is more water-soluble than Fenretinide, facilitating its excretion.[3] Emerging research suggests that, far from being an inactive detoxification product, **Fenretinide Glucuronide** may possess biological activities relevant to cancer research.[4][5]

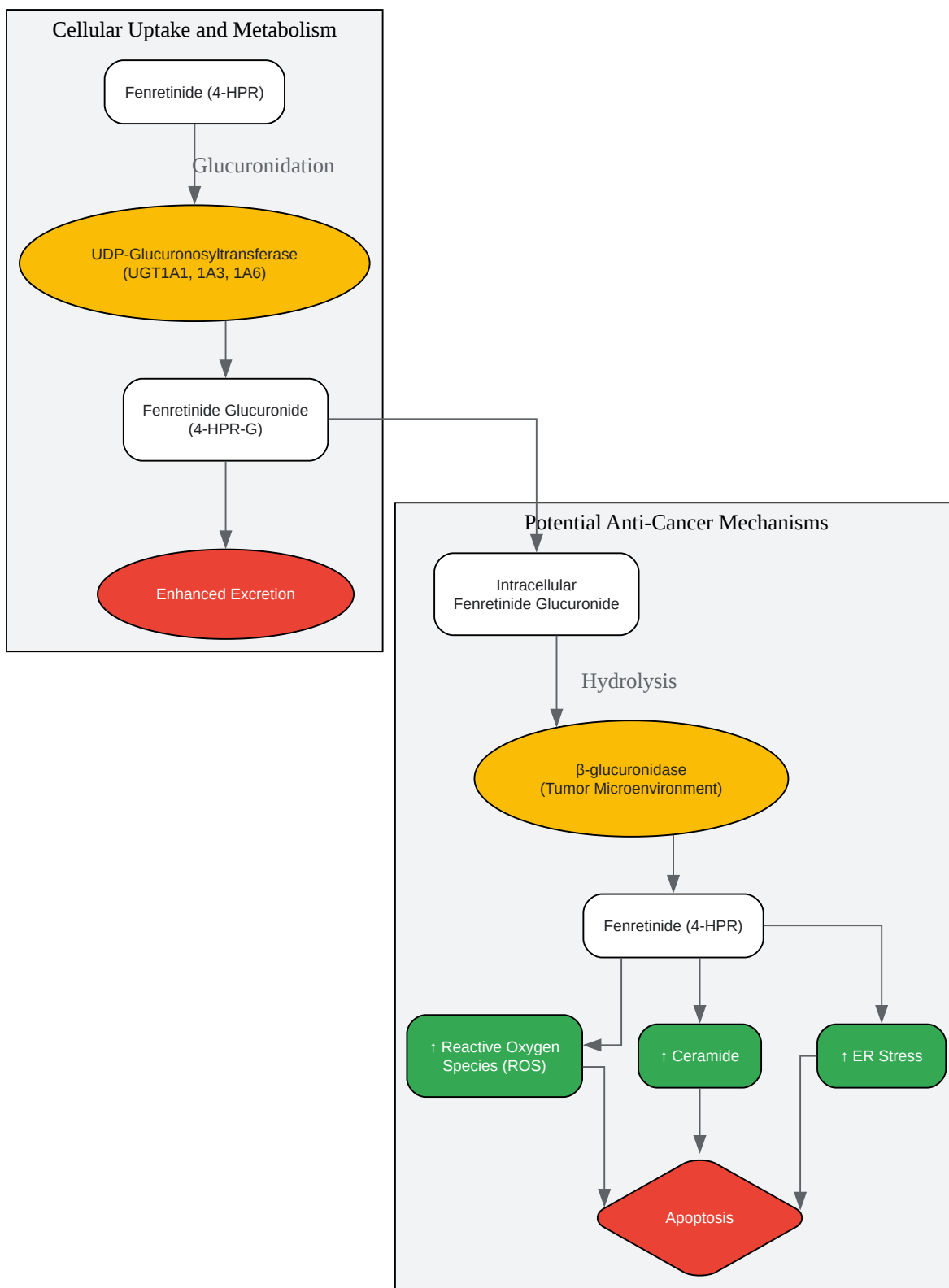
These application notes provide a comprehensive overview of the current understanding and potential applications of **Fenretinide Glucuronide** in cancer research. Detailed protocols for key experiments are included to facilitate further investigation into this promising compound.

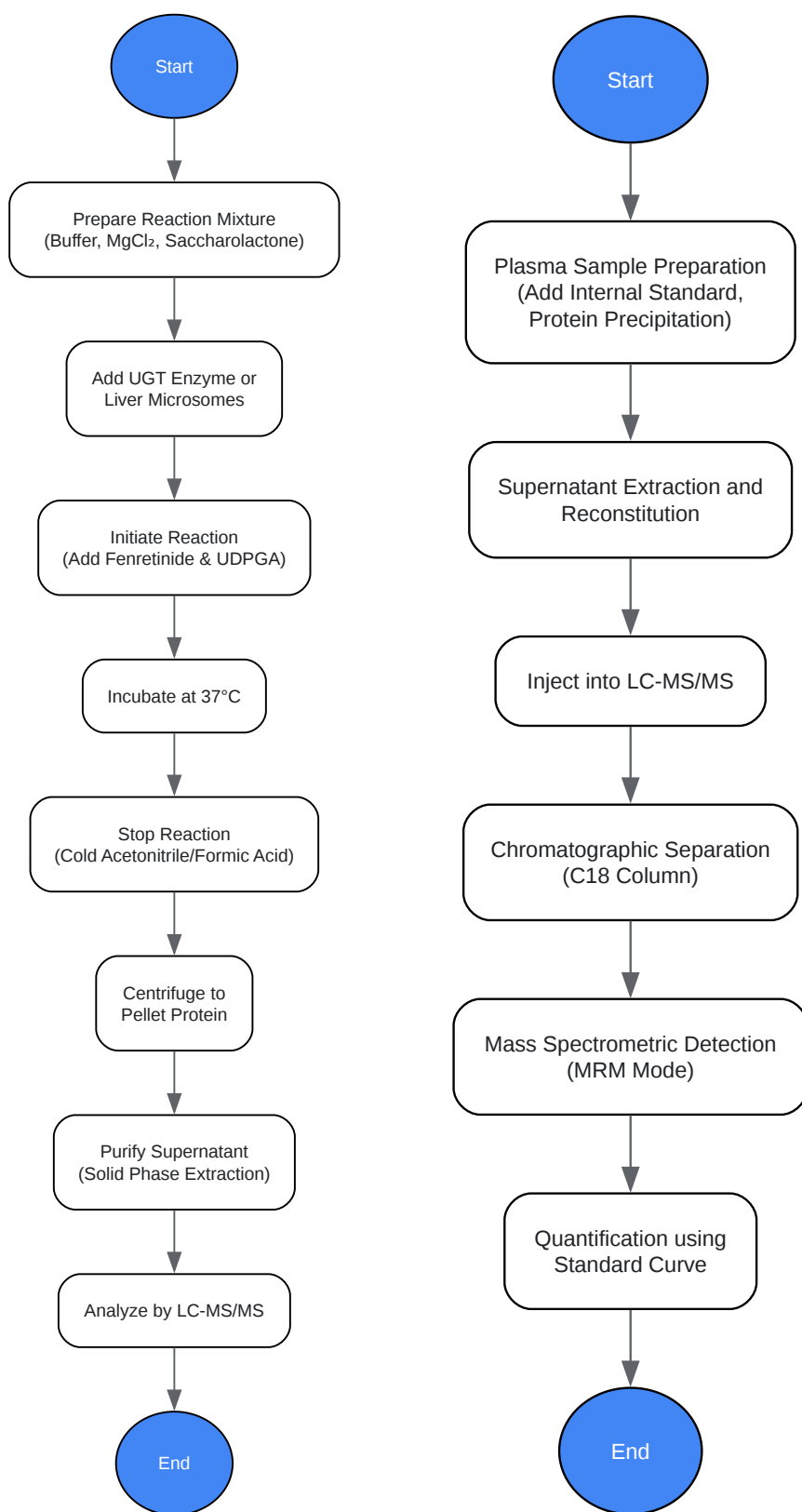
Mechanism of Action and Signaling Pathways

While the direct molecular targets of **Fenretinide Glucuronide** are still under investigation, the known mechanisms of its parent compound, Fenretinide, provide a framework for its potential

actions. Fenretinide induces apoptosis through both Retinoic Acid Receptor (RAR)-dependent and -independent pathways.^[6] Key mechanisms include the generation of reactive oxygen species (ROS), modulation of ceramide metabolism, and induction of endoplasmic reticulum (ER) stress.^{[7][8]}

It is hypothesized that **Fenretinide Glucuronide** may act as a prodrug, being converted back to Fenretinide at the tumor site, or it may exert its own direct biological effects. The structural analogue, retinoyl beta-glucuronide (RAG), has demonstrated biological activity comparable to its parent compound, retinoic acid, but with a more favorable toxicity profile, suggesting that **Fenretinide Glucuronide** could have similar properties.^[5]





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